Amitrole

Beschreibung

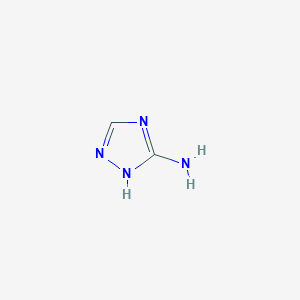

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-amino-1,2,4-triazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020076 | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |

| Record name | SID47193690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Transparent to off white crystalline powder | |

CAS No. |

61-82-5, 65312-61-0, 65312-62-1 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,2,4-Triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitrole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4H)-1,2,4-Triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065312610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4H)-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Biochemical and Molecular Mechanisms of Action

Enzymatic Inhibition Pathways of Amitrole

This compound exerts its biological effects in mammals largely through the inhibition of specific enzymes. These inhibitory actions disrupt critical metabolic pathways, leading to various physiological consequences. inchem.org

Thyroid Peroxidase (TPO) Inhibition and Thyroid Hormone Synthesis Disruption

One of the most significant biochemical effects of this compound in mammals is the inhibition of thyroid peroxidase (TPO). inchem.org TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). wikipedia.org this compound's inhibition of TPO interferes with these crucial steps, thereby disrupting the synthesis of thyroid hormones. inchem.orgiarc.frinchem.org This inhibition is thought to occur via a suicide mechanism, particularly in the presence of hydrogen peroxide, consistent with studies on lactoperoxidase, an enzyme similar to TPO. iarc.fr

The inhibition of thyroid hormone synthesis by this compound leads to decreased levels of circulating thyroxine (T4) and triiodothyronine (T3). inchem.org Studies in rats have shown marked reductions in both T4 and T3 concentrations following exposure to this compound. iarc.frwho.int For instance, male Wistar rats given this compound at 0.1% in drinking water showed striking decreases in T4 and T3 levels. iarc.fr Similarly, male Sprague-Dawley rats administered this compound at 1 g/L in drinking water for several days also exhibited marked reductions in plasma T4 and T3 concentrations. iarc.fr While some studies in mice did not find consistent effects on serum T3 and T4 levels after intraperitoneal administration, the predominant finding in rats indicates a disruptive impact on these hormone levels. who.int

The decrease in circulating thyroid hormone levels (T4 and T3) triggers a feedback mechanism involving the pituitary gland. inchem.org The pituitary gland responds to low thyroid hormone levels by increasing the production and release of thyroid-stimulating hormone (TSH), also known as thyrotropin. inchem.orgwikipedia.orgnih.gov Elevated TSH levels, in turn, stimulate the thyroid gland in an attempt to increase thyroid hormone production. inchem.orgwho.int This continuous stimulation by elevated TSH leads to morphological changes in the thyroid gland, including hypertrophy (increase in cell size) and hyperplasia (increase in cell number), resulting in thyroid enlargement or goitre. iarc.frwho.int This goitrogenic effect of this compound is considered reversible upon cessation of exposure. iarc.frinchem.org

Catalase Activity Inhibition

This compound is a known irreversible inhibitor of catalase. who.intontosight.aithegoodscentscompany.comatamanchemicals.comcapes.gov.br Catalase is an enzyme that plays a vital role in cellular defense against oxidative stress by catalyzing the decomposition of hydrogen peroxide (H2O2) into water and oxygen. ontosight.ai Inhibition of catalase by this compound leads to an accumulation of hydrogen peroxide within cells. ontosight.ai This increase in intracellular hydrogen peroxide can induce oxidative stress, potentially causing damage to cellular components such as DNA, proteins, and lipids. ontosight.ai Studies have demonstrated this compound's inhibition of catalase activity in various organisms and tissues, including mammalian liver and kidney, as well as human red blood cells. inchem.org This inhibition is considered a primary mechanism through which this compound exerts its cellular effects. ontosight.ai

Inhibition of Delta-Aminolevulinic Acid Dehydrase Activity

This compound has been shown to inhibit the activity of delta-aminolevulinic acid dehydrase (ALAD), also known as porphobilinogen (B132115) synthase. inchem.orgwho.intuniprot.org ALAD is an enzyme involved in the biosynthesis of porphyrins, which are essential components of heme, chlorophyll (B73375), and other tetrapyrroles. uniprot.orgagriculturejournals.cz Studies in mice and rats have demonstrated a reduction in hepatic ALAD activity following this compound administration. inchem.orgwho.int While some in vitro studies suggested this compound might not be a potent inhibitor of ALAD, in vivo evidence indicates its capacity to decrease this enzyme's activity. inchem.orgwho.int This inhibition can interfere with the synthesis of porphyrins and subsequently affect processes requiring heme or other tetrapyrrole-containing molecules. kyushu-u.ac.jp

Inhibition of Tryptophan Synthesis

Research indicates that this compound can inhibit tryptophan synthesis in plants. Studies on Canada thistle (Cirsium arvense) and peas showed that an enzyme preparation from peas capable of synthesizing tryptophan was inhibited by this compound. This suggests that this compound metabolism might follow a pathway similar to tryptophan synthesis, leading to its inhibition inchem.org. Tryptophan is an essential aromatic amino acid required for protein synthesis and is also a precursor for the plant hormone indole (B1671886) acetic acid google.com. Depletion of tryptophan can therefore impact growth and development wssa.net.

Thiocyanate (B1210189) Oxidase Inhibition in Plants

The response to this compound in plants involves the inhibition of the enzyme thiocyanate oxidase. This enzyme is necessary for the degradation of thiocyanate ontosight.ai. While the precise consequences of thiocyanate oxidase inhibition on plant metabolism require further detailed exploration, it is known that ammonium (B1175870) thiocyanate can synergize the action of this compound and inhibits the formation of a less toxic this compound metabolite, 3-(3-amino-1,2,4-triazole-1-yl)-2-amino propionic acid (3-ATAL) inchem.orggoogle.com.

Photosynthetic and Pigment Biosynthesis Interference in Plants

This compound is known to interfere with photosynthetic processes and the biosynthesis of essential pigments, particularly in newly developing plant tissues ias.ac.innih.gov.

Carotenoid Synthesis Inhibition and its Consequences

A significant mechanism of this compound action is the inhibition of carotenoid biosynthesis epa.govresearchgate.netnih.govoup.com. Carotenoids are crucial photoprotective pigments that quench excess light energy and prevent the photo-oxidative destruction of chlorophyll researchgate.netnih.govpressbooks.pub. This compound inhibits normal carotenogenesis, leading to the accumulation of carotenoid precursors such as phytofluene, phytoene, and zeta-carotene (B1237982) in treated plants researchgate.netnih.gov. The inhibition point in the carotenoid pathway has been suggested to be lycopene (B16060) cyclization herts.ac.ukoup.com.

The consequence of reduced carotenoid levels is severe photo-oxidative damage to chlorophyll and chloroplasts, especially under high light intensity researchgate.netnih.gov. Chlorophyll, unprotected by carotenoids, becomes unstable and is destroyed by light, resulting in the characteristic chlorosis (bleaching) symptom observed in this compound-treated plants ias.ac.inresearchgate.netnih.gov.

Data from studies on Canna edulis demonstrate the impact of this compound on pigment levels:

| Treatment | Relative Chlorophyll Level (Young Leaves, 10 days) | Relative Carotenoid Level (Young Leaves, 10 days) |

| Control | 100% | 100% |

| 5 mM this compound | ~40-50% reduction from initial level | ~40-50% reduction from initial level |

Table based on data from Source ias.ac.in.

Another study on etiolated wheat seedlings showed the accumulation of carotenoid precursors after this compound treatment:

| Treatment | Accumulated Carotenoid Precursors |

| Control | None |

| This compound | Phytofluene, Phytoene, Zeta-carotene researchgate.netnih.gov |

Table based on data from Sources researchgate.netnih.gov.

Chlorophyll Formation Inhibition

Beyond the indirect destruction of chlorophyll due to carotenoid deficiency, this compound also appears to directly inhibit chlorophyll formation who.intepa.gov. While some studies suggest it does not interfere with protochlorophyllide (B1199321) synthesis or its conversion to chlorophyllide in etiolated plants in the dark, the chlorophyll that does accumulate in treated plants exposed to low light is unstable and rapidly destroyed under higher light intensities researchgate.netnih.govoup.com. This indicates an impairment in the proper integration or protection of chlorophyll molecules.

Impact on Chloroplast Structure and Function

The inhibition of carotenoid and chlorophyll synthesis by this compound leads to significant disruption of chloroplast structure and function nih.govresearchgate.netnih.gov. In young and developing leaves, this compound prevents the increase in pigment concentrations and can even decrease existing levels ias.ac.in. This results in impaired chloroplast development, with treated cells containing only proplastids instead of mature chloroplasts ias.ac.in.

Data on the effect of this compound on lipid composition in etioplasts of barley leaves grown at different temperatures highlight changes in chloroplast components:

| Treatment | Growth Temperature | SQDG Content (relative to control) | Lipid to Protein Ratio (relative to control) |

| Control | 20°C | 100% | 100% |

| This compound | 20°C | 42% reduction | Lowered from 3.19 to 2.87 oup.com |

| Control | 30°C | 100% | 100% |

| This compound | 30°C | 58% increase | 40% reduction oup.com |

Table based on data from Source oup.com.

Interference with Histidine Metabolism

This compound has been reported to interfere with histidine metabolism kyushu-u.ac.jpcambridge.orgoup.com. It is known to inhibit imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis, in microorganisms wikipedia.orgoup.com. While this compound has been shown to inhibit this enzyme in higher plants, consistent reversal of the herbicidal effect by exogenous histidine has not always been observed oup.com.

Studies on bean plants showed no effect of this compound or its metabolic derivative, 3-ATAL, on the incorporation of histidine into soluble protein cambridge.org. Furthermore, experiments with Arabidopsis thaliana sensitive to a feedback inhibitor of histidine biosynthesis showed that while histidine reversed the effect of the inhibitor, the combination did not reverse the herbicidal effect of this compound. This suggests that this compound toxicity is likely not solely due to histidine starvation or the accumulation of a toxic intermediate in the histidine pathway oup.comnih.gov.

Despite its reported inhibition of imidazoleglycerol-phosphate dehydratase, some research casts doubt on histidine biosynthesis as the primary site of action for this compound's herbicidal effects in plants nih.govoup.comnih.gov. The observed effects on root elongation, which are more sensitive to lower this compound concentrations than pigment bleaching and are light-independent, suggest other primary targets may be involved oup.comnih.gov.

Other Proposed Biochemical Mechanisms

Beyond its effects on carotenoid synthesis, research has explored additional ways in which this compound may exert its biological effects alfa-chemistry.comkyushu-u.ac.jp. These proposed mechanisms include interference with porphyrin synthesis and interactions with essential metal ions like magnesium alfa-chemistry.comkyushu-u.ac.jpannualreviews.org.

Glycine (B1666218) Incorporation into Porphyrin Inhibition

One proposed mechanism suggests that this compound may inhibit the incorporation of glycine into porphyrins alfa-chemistry.comkyushu-u.ac.jp. Porphyrins are crucial tetrapyrrole compounds that serve as precursors for essential molecules like chlorophyll and heme wikipedia.orgthegoodscentscompany.comnih.govmdpi.com. The synthesis of porphyrins involves a complex pathway, and glycine is a key early precursor, particularly in the C4 pathway of tetrapyrrole biosynthesis in non-plant organisms mpg.denih.gov.

Studies have indicated that this compound might interfere with this process, although the exact molecular details of this inhibition are not fully elucidated alfa-chemistry.comkyushu-u.ac.jp. Some early reports suggested that the effects of this compound could be reduced by the simultaneous application of purines, hinting at an interference with purine (B94841) biosynthesis, which could indirectly affect pathways linked to porphyrin production who.int. However, other research has cast doubt on histidine metabolism or pigment biosynthesis as the primary site of action of this compound, noting that root elongation inhibition occurs at lower concentrations than pigment bleaching nih.gov. The relationship between this compound, glycine, and porphyrin synthesis remains an area where the precise interactions and their physiological significance require further clarification alfa-chemistry.comkyushu-u.ac.jpwikimedia.org.

Chelation and Magnesium Deprivation in Chlorophyll

Another proposed mechanism involves this compound's potential to chelate metal ions, specifically leading to magnesium deprivation in chlorophyll alfa-chemistry.comkyushu-u.ac.jpannualreviews.org. Chlorophyll, the primary photosynthetic pigment in plants, contains a magnesium ion at the center of its porphyrin ring structure alfa-chemistry.comthegoodscentscompany.comwikipedia.org. Magnesium chelatase is the enzyme responsible for inserting magnesium into protoporphyrin IX, a crucial step in chlorophyll biosynthesis mdpi.comnih.gov.

The idea that this compound might chelate magnesium and thus interfere with chlorophyll formation has been presented as a possible mode of action alfa-chemistry.comkyushu-u.ac.jpannualreviews.org. The structural similarity between this compound and pyrrole (B145914) has been noted in discussions regarding its potential to interfere with porphyrin metabolism annualreviews.org. The observation that applying magnesium to higher plants can significantly reduce the expression of this compound symptoms supports the hypothesis that the formation of metal chelates could be physiologically important under certain growth conditions annualreviews.org. This chelation could potentially reduce the availability of magnesium for incorporation into chlorophyll, thereby disrupting photosynthesis and leading to chlorosis, a characteristic symptom of this compound exposure in plants annualreviews.orgwho.int. While chelation is considered a possible mechanism, its contribution relative to other modes of action, such as carotenoid biosynthesis inhibition, can vary depending on the organism and specific conditions oup.comannualreviews.org.

Toxicological Research and Health Implications

Carcinogenicity Studies and Mechanisms

Studies in experimental animals have indicated that amitrole can induce tumors in rodents at different tissue sites and via various exposure routes. nih.gov Thyroid gland tumors (follicular-cell carcinoma), liver tumors (hepatocellular tumors), and benign pituitary gland tumors (adenoma) have been observed in rats and mice following dietary, drinking water, or subcutaneous administration. nih.goviarc.frepa.gov The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity to humans (Group 3), based on inadequate evidence in humans but sufficient evidence in experimental animals. inchem.org

Thyroid Tumorigenesis: Non-Genotoxic Pathways

The carcinogenic effect of this compound on the thyroid is widely considered to occur through a non-genotoxic mechanism involving the disruption of thyroid hormone homeostasis. researchgate.netiarc.frinchem.orgepa.gov this compound inhibits thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis. researchgate.netiarc.frpublications.gc.ca This inhibition leads to decreased circulating levels of thyroxine (T4) and triiodothyronine (T3). iarc.frpublications.gc.canih.gov The reduction in thyroid hormones triggers increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. researchgate.netiarc.frpublications.gc.ca Sustained elevation of TSH levels leads to chronic stimulation of the thyroid gland, resulting in follicular-cell hypertrophy and hyperplasia (enlargement and increased cell division). iarc.frinchem.orgepa.govwho.intinchem.org In long-term studies, these hyperplastic changes precede the development of thyroid neoplasia in rats. who.int This mechanism, based on thyroid hormone imbalance and subsequent TSH-driven proliferation, is supported by the lack of genotoxicity observed in appropriate tests. iarc.frinchem.orgepa.govnih.gov The hyperplasia induced by this compound in the thyroid gland is typically diffuse, similar to changes induced by TSH stimulation, rather than multifocal, which would be expected from a genotoxic thyroid carcinogen. iarc.fr

Liver Tumor Induction: Proposed Mechanisms

Liver tumors (hepatocellular tumors) have also been observed in mice and, in some studies, rats treated with high doses of this compound. nih.goviarc.frepa.govwho.int Based on the lack of genotoxicity of this compound, the liver tumors in mice were also considered to be produced by a non-genotoxic mechanism. researchgate.netiarc.frinchem.orgwho.int While a specific detailed mechanism for liver tumor induction by this compound is not as clearly defined as that for thyroid tumors, research suggests potential involvement of enzyme inhibition and other cellular changes. Studies have shown that this compound can inhibit catalase activity in the liver iarc.frinchem.orginchem.org4farmers.com.au, and histopathological changes in the liver of mice treated with this compound included dose-related hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles, and lipid droplets. iarc.fr Electron microscopy revealed a dose-related proliferation of smooth endoplasmic reticulum. iarc.fr Some studies also suggest that a metabolite of this compound, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), in the presence of Cu(II), can induce oxidatively generated DNA damage, potentially contributing to carcinogenicity via the generation of singlet oxygen. nih.gov

Evaluation of Genotoxicity in various in vitro and in vivo Systems

The evaluation of this compound's genotoxicity has yielded mixed results across various test systems, leading to it being considered weakly or nonmutagenic or having equivocal genotoxic potential. orst.eduresearchgate.netinchem.orgwho.intinchem.orginchem.org

In vitro studies: Numerous assays for in vitro gene mutations have been predominantly negative. inchem.org However, some studies have reported positive responses in certain bacterial strains (e.g., E. coli and S. typhimurium) inchem.org, recombinogenicity assays in yeast, and some mammalian cell assays for mutation, sister-chromatid exchange, and cell transformation (e.g., Syrian hamster embryo cells). inchem.orginchem.orgresearchgate.net One study noted that this compound induced gene mutations and morphological transformation in Syrian hamster embryo fibroblasts, cells known to carry out peroxidase-mediated metabolism. researchgate.net

In vivo studies: In contrast to some in vitro findings, no genotoxicity has been demonstrated in vivo in appropriate tests with rats and mice. iarc.frinchem.orginchem.org this compound did not induce recessive lethal mutations, recombination, or aneuploidy in Drosophila melanogaster. iarc.fr It did not induce micronuclei in bone-marrow cells or unscheduled DNA synthesis in hepatocytes of mice treated in vivo. iarc.fr Studies investigating DNA fragmentation in primary cultures of human thyroid follicular cells, human liver cells, and rat hepatocytes exposed to this compound generally showed an absence or only minimal, potentially cytotoxic-related, DNA breaks. nih.govresearchgate.netoup.com

Organ-Specific Toxicity Beyond Carcinogenesis

Beyond its carcinogenic potential, primarily linked to the thyroid in rodents, this compound has demonstrated other organ-specific toxic effects, particularly on the liver. orst.eduepa.govinchem.orginchem.org

Hepatic Effects and Enzyme Inhibition

This compound has been shown to affect the liver, leading to various hepatic effects and enzyme inhibition in experimental animals. orst.eduepa.govinchem.orginchem.org4farmers.com.au One of the well-documented effects is the inhibition of catalase activity in the liver of rats and mice. iarc.frinchem.orginchem.org4farmers.com.au This inhibition has also been observed in human cultured fibroblasts. iarc.fr

Studies have also investigated the effects of this compound on the drug-metabolizing enzyme system in rat liver, though a clear comprehensive picture of its impact on microsomal metabolizing enzymes in mammals is still developing. inchem.org this compound has been reported to inhibit or reduce several specific biochemical reactions related to these systems. inchem.org For instance, it can inhibit the inductive effect of phenobarbital (B1680315) on hepatic microsomal cytochrome P-450, the incorporation of iron into rat hepatic microsomes, microsomal heme synthesis, and the hydroxylation of exogenous substrates by the liver. inchem.org However, this compound did not cause proliferation of the microsomal endoplasmic reticulum in one study. inchem.org

Histopathological examinations of the liver in mice treated with this compound have revealed dose-related changes, including hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles, and lipid droplets in the cytoplasm. iarc.frinchem.org Electron microscopy showed proliferation of the smooth endoplasmic reticulum. iarc.fr

Summary of Hepatic Enzyme Inhibition by this compound:

| Enzyme System Affected | Observed Effect | Species/System | Source |

| Catalase Activity | Inhibition | Rat liver, kidney, human fibroblasts, plant tissue, commercial enzymes | iarc.frinchem.orginchem.org4farmers.com.au |

| Peroxidase Activity | Inhibition (also in thyroid and salivary gland) | Rat thyroid, salivary gland | inchem.orginchem.org |

| Tryptophan Peroxidase Synthesis | Inhibition | Rat | inchem.org |

| Delta-aminolevulinic acid dehydrase activity | Inhibition | Mouse, rat liver | inchem.org |

| Hepatic Microsomal Cytochrome P-450 Induction (by phenobarbital) | Inhibition | Rat liver | inchem.org |

| Incorporation of 59FeCl3 into rat hepatic microsomes | Inhibition | Rat | inchem.org |

| Microsomal Heme Synthesis | Inhibition | Rat | inchem.org |

| Hydroxylation of Exogenous Substrates | Inhibition | Rat liver | inchem.org |

This table summarizes some of the reported effects of this compound on hepatic and other enzyme systems, highlighting its potential to interfere with various metabolic processes.

Renal System Impacts

Studies in rats have indicated that this compound is primarily eliminated from the body via the kidneys, with a high percentage of the administered dose being excreted in the urine. fao.org While the major route of elimination is renal, accounting for 91% to 98% of the dose, the half-life of elimination was found to be shorter after intravenous administration compared to oral administration. fao.org this compound itself constitutes a significant portion of the identified radioactivity in elimination studies, along with small amounts of several metabolites. fao.org

Thymus and Spleen Atrophy

Research in experimental animals has demonstrated that exposure to this compound can lead to atrophy of the thymus and spleen. In a two-generation study in rats, atrophy of the thymus and spleen was observed at higher dietary concentrations. orst.eduiarc.fr This effect was noted at doses of 500 and 1000 mg/kg in the diet, equivalent to approximately 43 or 87 mg/kg body weight per day. iarc.fr At these higher concentrations, the majority of pups died within one week of weaning. iarc.fr Similar effects on the thymus and spleen have also been observed in mice. orst.edu Whole-body radiography in rats indicated a high accumulation of radioactivity in tissues with rapid cell turnover, including the spleen and thymus. epa.govepa.gov

Reproductive and Developmental Toxicology

Studies have investigated the potential of this compound to induce reproductive and developmental toxicity in various experimental models.

Effects on Reproductive Parameters

In a two-generation study involving rats, dietary administration of this compound at doses of 5 or 25 mg/kg/day resulted in a reduced number of pups per litter and decreased pup weight at weaning. orst.eduiarc.fr Dietary doses of 1.25 mg/kg/day showed no significant effects on reproduction in this study. orst.edu Another study in rats fed dietary levels of 500 and 1000 ppm (equivalent to approximately 43 or 87 mg/kg bw per day) for about two months before mating also reported a reduction in the number of pups born and pup survival in the first generation. inchem.org Almost all pups at these higher dietary levels died within one week after weaning. inchem.org However, at 100 ppm in the diet, no effect on reproduction was observed, and all pups survived. inchem.org Oral administration of this compound to rats at doses of 400 and 1000 mg/kg on days 8 through 13 of gestation did not result in signs of embryo toxicity or effects on reproduction. inchem.org

Developmental Neurotoxicity Research

Concerns regarding developmental neurotoxicity from pesticide exposure have been raised, particularly due to observations linking prenatal or early postnatal exposure to neurological deficits in children. nih.govcore.ac.uk While current safety testing requirements may not specifically include developmental neurotoxicity, research is ongoing to investigate the potential of various pesticides, including this compound, to cause such effects. nih.govcore.ac.uk Studies have shown that disruption of the thyroid hormone system during development can impair brain development. epa.govnih.gov this compound is known to interfere with thyroid function, a mechanism that could potentially lead to alterations in brain morphology and function during development. nih.govcore.ac.uk Perinatal exposure to this compound in rats has been shown to perturb thyroid hormone system signaling, leading to reduced serum T4 concentrations and altered thyroid hormone-mediated gene expression in the brain. nih.gov This was associated with adverse effects on brain function, observed as hyperactivity and decreased habituation in preweaning pups. nih.gov

Teratogenic Effects in Experimental Models

Birth defects have been observed in the offspring of pregnant rabbits, rats, and mice exposed to this compound, but typically only at doses high enough to also cause signs of toxicity in the mothers. orst.edu Oral administration of high doses of this compound (400 and 1000 mg/kg) to rats during gestation did not result in teratogenic effects. inchem.org Injected into the yolk of chicken eggs, this compound at doses of 20-40 mg/egg produced dose-dependent malformations of the beak and abnormalities of the tibia shaft, although no effects were noted at 2 mg/egg. inchem.org

Endocrine Disruption Research

This compound has been identified as a chemical with potential endocrine-disrupting properties. nih.govacs.org It is known to interfere with the functioning of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. iarc.frresearchgate.net This inhibition can lead to a reduction in circulating thyroid hormone concentrations and a subsequent increase in the secretion of thyroid-stimulating hormone (TSH). iarc.fr The increased TSH levels can cause thyroid gland enlargement (goitre) due to diffuse hypertrophy and hyperplasia of thyroid follicular cells. iarc.frwho.int These effects on the thyroid are considered a primary mechanism of toxicity for this compound. researchgate.netwho.int Concerns about its endocrine-disrupting properties have contributed to regulatory decisions regarding its use in some regions. nih.govacs.org

Reproductive Effects in Rats: Two-Generation Study orst.eduiarc.fr

| Dietary Dose (mg/kg/day) | Pups per Litter | Pup Weight at Weaning | Thymus/Spleen Atrophy | Pup Survival (Post-weaning) |

| 1.25 | No significant effect | No significant effect | Not reported | Not reported |

| 5 | Reduced | Reduced | Observed (at higher doses) | Reduced (at higher doses) |

| 25 | Reduced | Reduced | Observed (at higher doses) | Reduced (at higher doses) |

Thyroid Effects in Rats iarc.frinchem.orgresearchgate.netwho.int

| Dietary Concentration (ppm) | Effect on Thyroid |

| 10 | No goitrogenic effect within 24 months |

| 25 | Sporadic thyroid hyperplasia; Goitre in some females |

| 100 | Thyroid hyperplasia; Goitre |

| 500 | Thyroid hyperplasia; Goitre |

| 1000 | Thyroid hyperplasia; Goitre |

Immunotoxicity Investigations

Investigations into the immunotoxic potential of this compound have been conducted, although the available information is somewhat limited. Some reviews indicate that searches for immunotoxicity data in relation to this compound have yielded documents where either no immunotoxicity was observed, or only indirect effects were noted europa.eu. In some cases, observed effects were not considered critical for establishing acceptable exposure levels because other toxicological endpoints were more sensitive europa.eu.

Studies involving human lymphocyte cultures have explored the effects of this compound on immune cells. Research found that this compound interfered with lymphoblast transformation and inhibited cell growth at concentrations of 0.2% w/v and higher nih.gov. However, examination of metaphases in these cultures did not reveal clastogenic effects (chromosome or chromatid aberrations) nih.gov.

While some studies have been conducted, a comprehensive understanding of this compound's direct impact on the immune system based on standard immunotoxicity test protocols appears to be an area where further research may be relevant fao.orggenerations-futures.fr.

Neurotoxicity Assessments

Assessments of this compound's potential neurotoxicity have been conducted, with some studies suggesting possible links, particularly in the context of developmental exposure and interference with thyroid function. This compound is known to interfere with thyroid hormone synthesis by inhibiting thyroid peroxidase inchem.orgiarc.fr. Adequate thyroid hormone levels are crucial for proper brain development epa.gov.

Studies have investigated the potential for thyroid hormone system disruption by substances like this compound to cause adverse effects on neurodevelopment epa.gov. Research using developmental exposure studies in rats compared the effects of known thyroid-disrupting drugs with environmentally relevant thyroid system disruptors, including this compound epa.gov. These studies assessed outcomes such as the formation of periventricular heterotopia (clusters of misplaced neurons in the brain), transcript levels of thyroid hormone-responsive genes in the neocortex, and thyroid hormone concentrations in serum and brain of developing offspring epa.gov.

It is important to distinguish this compound from amitriptyline (B1667244), a tricyclic antidepressant, which has been shown to cause neurotoxicity mediated by apoptosis in in vitro studies nih.gov. This finding is specific to amitriptyline and its mechanism involves apoptosis and caspase activation nih.gov.

Environmental Fate and Ecotoxicology

Environmental Degradation Pathways

The environmental persistence and degradation of Amitrole are governed by a combination of microbial and abiotic processes. The primary route of its dissipation is through biotic pathways, although its stability under certain conditions can lead to persistence in the environment.

Microbial Degradation in Soil and Water

Microbial metabolism is a key factor in the breakdown of this compound in both terrestrial and aquatic environments. epa.gov The rate of degradation is influenced by several factors, including soil type, moisture, temperature, and pH, which affect microbial activity. inchem.org

Under aerobic conditions, this compound is considered to be moderately persistent. In soil, the aerobic half-life has been reported to be between 22 and 26 days. nih.gov In aerobic aquatic environments, its persistence is slightly higher, with a reported half-life of 57 days in a flooded sandy loam sediment system. epa.govnih.gov

Conversely, under anaerobic conditions, the degradation of this compound is significantly slower. In anaerobic aquatic metabolism studies, this compound has been shown to be persistent, with a half-life exceeding one year. epa.govnih.gov This suggests that in environments with limited oxygen, such as deeper soil layers or stagnant water bodies, this compound has the potential for long-term persistence.

While microbial action is a primary degradation pathway, some research indicates that the breakdown of this compound in certain soils may be predominantly a chemical process, with microorganisms playing an indirect role. cambridge.org For instance, the addition of organic amendments to soil, which would be expected to stimulate microbial activity, has been observed to reduce the degradation of this compound. cambridge.org

Table 1: Microbial Degradation Half-life of this compound

| Environment | Condition | Half-life (t½) | Reference |

| Soil | Aerobic | 22-26 days | nih.gov |

| Aquatic | Aerobic | 57 days | epa.govnih.gov |

| Aquatic | Anaerobic | > 1 year | epa.govnih.gov |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

Hydrolysis: this compound is stable to hydrolysis, meaning it does not readily react with water under normal environmental pH and temperature conditions. epa.gov This stability contributes to its potential for persistence in aqueous environments where other degradation pathways are limited.

Photodegradation: The breakdown of this compound by sunlight is a slow process. In water, it has been reported to be stable to photodegradation. epa.gov On soil surfaces, photodegradation occurs slowly, with a reported half-life of greater than 30 days. epa.gov When released into the air, this compound is expected to react with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 3 days. nih.gov However, due to its low volatility, atmospheric degradation is not considered a significant dissipation pathway. epa.gov

Volatilization Studies

Volatilization of this compound from soil or water surfaces is not considered a significant route of environmental dissipation. This is due to its low vapor pressure (4.4 x 10⁻⁷ mm Hg) and a low estimated Henry's Law Constant (1.6 x 10⁻¹⁵ atm-m³/mol). epa.gov These properties indicate that this compound has a low tendency to partition from water or moist soil into the atmosphere.

Environmental Mobility and Persistence

The mobility and persistence of this compound in the environment are critical factors in determining its potential to contaminate water resources. Its high water solubility and low adsorption to soil particles contribute significantly to its mobility.

Soil Adsorption and Leaching Potential

This compound is characterized by its high mobility in soil. epa.govnih.gov This is primarily due to its weak adsorption to soil particles. Batch equilibrium studies have demonstrated that this compound is mobile in various soil types, including silty clay, sandy loam, sand, and silt, with reported soil sorption coefficient (Kd) values ranging from 0.152 to 0.922 mL/g. epa.gov The low organic carbon-water partitioning coefficient (Koc) values also indicate a low affinity for binding to soil organic matter. epa.gov

The adsorption of this compound can be influenced by soil pH. In acidic soils, it can be moderately bound through cation-exchange reactions, resulting in moderate mobility. nih.gov However, in neutral to alkaline soils, its mobility is high. nih.gov this compound's high water solubility (280 g/L) further enhances its potential for leaching through the soil profile. epa.govresearchgate.net

Table 2: Soil Adsorption Coefficients (Kd) for this compound in Various Soil Types

| Soil Type | Kd (mL/g) | Mobility | Reference |

| Silty Clay | 0.152 - 0.922 | Mobile | epa.gov |

| Sandy Loam | 0.152 - 0.922 | Mobile | epa.gov |

| Sand | 0.152 - 0.922 | Mobile | epa.gov |

| Silt | 0.152 - 0.922 | Mobile | epa.gov |

Groundwater Contamination Potential

Due to its mobility and persistence, this compound has the potential to contaminate groundwater. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) has noted that this compound possesses characteristics similar to other pesticides that have been detected in groundwater. epa.gov The use of this chemical in areas with permeable soils, particularly where the water table is shallow, may result in groundwater contamination. epa.gov This has led to the requirement of a groundwater advisory on the labeling of products containing this compound. epa.gov While there is a recognized potential for contamination, extensive data on the actual detection of this compound in groundwater is limited. epa.gov

Surface Water Transport and Dissipation

This compound can enter surface water bodies through runoff or spray drift associated with its application. who.int Due to its high water solubility (280,000 mg/L at 23°C) and mobility in neutral or alkaline soils, it has the potential to be transported into aquatic systems. epa.govorst.edu Once in water, this compound is considered moderately persistent under aerobic conditions, with a reported half-life of 57 days. epa.govnih.gov However, it is significantly more persistent in anaerobic aquatic environments, where its half-life can exceed one year. epa.govnih.gov

The primary route of dissipation for this compound in aquatic systems is microbial-mediated metabolism. who.int The compound is stable to abiotic hydrolysis and does not readily break down through photolysis in water. who.int Volatilization from water surfaces is not considered a significant dissipation pathway due to its low vapor pressure and Henry's Law Constant. who.int

Studies have detected this compound in surface waters following its application. For instance, after an aerial spray on a watershed, this compound was detected in a stream within 30 minutes at a concentration of 155 µg/L, though it was not detectable after six days. nih.gov In another instance, concentrations in a river downstream from a production facility ranged from 0.5 to 2 mg/L. nih.gov

Table 1: Dissipation of this compound in Aquatic Environments

Bioaccumulation Potential in Environmental Systems

This compound is not expected to bioaccumulate in aquatic organisms. epa.govorst.edu This low bioaccumulation potential is attributed to its chemical properties, specifically its high water solubility and low octanol-water partition coefficient (log Kₒw). who.int The log Kₒw for this compound has been reported to be -0.15, which indicates a limited potential for partitioning into the fatty tissues of fish and other organisms. who.int Chemicals with high log Kₒw values tend to be more lipophilic and are of greater concern for bio-concentration in living organisms. who.int Because this compound has a low affinity for lipids, it is unlikely to be stored in organisms and build up in the food chain. epa.govorst.edu

Ecotoxicity to Non-Target Organisms

This compound exhibits a range of toxicity to aquatic life, from practically non-toxic to moderately toxic depending on the species. epa.gov

Fish: The compound is generally considered to be of low acute toxicity to freshwater fish. epa.gov Studies on several species, including Rainbow Trout and Bluegill Sunfish, report 96-hour LC₅₀ values greater than 100 mg/L, classifying it as practically non-toxic to these species. epa.gov One study reported a 96-hour LC₅₀ for Bluegill Sunfish of over 1000 ppm. For the guppy (Poecilia reticulata), a 96-hour LC₅₀ of 410 mg/L has been recorded. waterquality.gov.au

Invertebrates: this compound is characterized as slightly to moderately toxic to aquatic invertebrates. epa.govorst.edu The 48-hour EC₅₀ for Daphnia magna (water flea) has been reported at 18 mg/L. pesticidestewardship.org For marine invertebrates, such as the mysid shrimp, this compound is considered moderately toxic. epa.gov Chronic toxicity studies with Daphnia magna established a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction at 0.56 mg/L, while the NOEC for effects on body length was lower, at 0.32 mg/L.

Algae: this compound can be toxic to aquatic plants and algae. An EC₅₀ value of 2.3 mg/L for growth inhibition over 96 hours has been reported for the green algae Desmodesmus subspicatus. epa.gov Another study noted that while lower doses were ineffective, higher doses of this compound were inhibitory to the growth of the blue-green algae Anabaena flos aquae and Phormidium fragile. schweizerbart.de

Table 2: Acute and Chronic Ecotoxicity of this compound to Aquatic Organisms

Birds: this compound is considered practically non-toxic to birds on an acute basis. orst.edu The acute oral LD₅₀ for Mallard ducks is greater than 2000 mg/kg. orst.eduwho.int Dietary studies also indicate low toxicity, with 5-day dietary LC₅₀ values for both Mallard ducks and Ring-necked pheasants being greater than 5,000 ppm. epa.gov

Mammals: The acute oral toxicity of this compound to mammals is low. herts.ac.uk Acute oral LD₅₀ values in rats have been reported as greater than 4,080 mg/kg and as high as 25,000 mg/kg. who.intepa.gov For mice, the oral LD₅₀ is reported to be 14,700 mg/kg. who.int While acute risk is low, some studies have indicated the potential for chronic risk to mammalian species, particularly concerning reproduction. epa.gov

Insects: this compound is characterized as relatively non-toxic to bees. epa.govorst.edu Field trials have reported the compound to be non-hazardous to bee populations. who.int

Earthworms and Nematodes: Studies on earthworm species (Eisenia foetida and Allolobophora caliginosa) showed they were unaffected by this compound at concentrations of 1000 mg/kg of soil. who.int Effects on nematodes were only observed at high concentrations, with a reported LC₅₀ of 184 mg/kg. who.int

Table 3: Ecotoxicity of this compound to Terrestrial Organisms

Microbial breakdown is a major route of degradation for this compound in soil environments. epa.govnih.gov The half-life of this compound in soil is relatively short, often around two to three weeks in warm, moist conditions, indicating that soil microorganisms readily biodegrade the compound. orst.edunih.gov However, the degradation process may also have a significant chemical component, as degradation has been observed in some sterilized soils, suggesting free-radical reactions may be involved. cambridge.org